molecular formula C13H15N B2705512 ((1S)-1-(2-Naphthyl)ethyl)methylamine CAS No. 885619-30-7

((1S)-1-(2-Naphthyl)ethyl)methylamine

Cat. No.: B2705512
CAS No.: 885619-30-7
M. Wt: 185.27
InChI Key: VRPIUODNLOVPNH-JTQLQIEISA-N
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Description

Overview of Chiral Naphthylethylamine Derivatives as Stereochemical Probes, Ligands, and Synthetic Building Blocks

Within the vast landscape of chiral molecules, naphthylethylamine derivatives have emerged as a particularly versatile and powerful class of compounds. Their rigid naphthalene (B1677914) backbone and stereogenic center at the ethylamine (B1201723) side chain make them excellent candidates for a variety of applications in stereochemistry.

These derivatives are widely employed as:

Chiral Resolving Agents: They are used to separate racemic mixtures by forming diastereomeric salts with different solubilities, allowing for the isolation of a single enantiomer.

Synthetic Building Blocks: Enantiomerically pure naphthylethylamines serve as key intermediates in the synthesis of complex chiral molecules, including many pharmaceuticals. chemicalbook.comsigmaaldrich.com Their structure allows for the introduction of a naphthalene group, which can enhance the pharmacological properties of drug candidates. chemicalbook.com

Chiral Ligands and Catalysts: When complexed with metal centers, they form catalysts for asymmetric reactions, such as hydrogenations and carbon-carbon bond-forming reactions, enabling the production of enantiomerically pure compounds with high efficiency. chemicalbook.com

Chiral Derivatization Reagents: They are used to determine the enantiomeric purity of other chiral compounds, particularly through chromatographic techniques like gas chromatography (GC). sigmaaldrich.comsigmaaldrich.com

Scope and Academic Relevance of ((1S)-1-(2-Naphthyl)ethyl)methylamine in Modern Chemical Investigations

The subject of this article, this compound, is the N-methylated derivative of the well-studied primary amine, (S)-1-(2-Naphthyl)ethylamine. While direct research on this specific secondary amine is not as widespread as on its precursor, its academic relevance can be inferred from the established utility of its structural analogs. The methylation of the amine nitrogen modifies its steric and electronic properties, which can fine-tune its performance as a ligand or catalyst.

The primary amine precursor, (S)-1-(2-Naphthyl)ethylamine, is a solid compound utilized in asymmetric synthesis. Its properties are well-documented and provide a baseline for understanding its N-methylated counterpart.

Physicochemical Properties of the Precursor, (S)-(-)-1-(2-Naphthyl)ethylamine

Property Value Reference
CAS Number 3082-62-0
Molecular Formula C₁₂H₁₃N
Molecular Weight 171.24 g/mol
Form Solid

| Optical Activity | [α]20/D −21±1°, c = 1% in methanol (B129727) | |

The academic interest in this compound lies in its potential to serve as a specialized chiral auxiliary or ligand. The N-methyl group can enhance stability, alter solubility, and provide a different steric environment around a metal center in catalytic applications compared to the primary amine. Its structural isomer, (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine, has been investigated as a chiral modifier in heterogeneous catalysis and as an intermediate for pharmaceuticals targeting neurological disorders. This suggests that this compound holds similar promise as a valuable tool in asymmetric synthesis and medicinal chemistry, meriting further investigation to fully characterize its unique properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-N-methyl-1-naphthalen-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10,14H,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPIUODNLOVPNH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885619-30-7
Record name methyl[(1S)-1-(naphthalen-2-yl)ethyl]amine
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Synthetic Methodologies for the Enantioselective Preparation of 1s 1 2 Naphthyl Ethyl Methylamine and Its Precursors

Strategies for Asymmetric Synthesis of Chiral Naphthylethylamines

Asymmetric synthesis offers a direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.org Key strategies include catalytic enantioselective reactions that transform a prochiral substrate into a single enantiomer of the product.

Modern asymmetric catalysis provides powerful tools for the efficient synthesis of chiral amines. ajchem-b.com Methods such as asymmetric hydrogenation and reductive amination are particularly prominent. ethz.chsid.ir

Asymmetric Hydrogenation: This technique is a well-established and highly efficient method for introducing a chiral center. ajchem-b.comethz.ch For the synthesis of naphthylethylamine, a common approach involves the asymmetric hydrogenation of a corresponding enamine or imine precursor. The reaction utilizes a transition metal catalyst, such as rhodium (Rh), ruthenium (Ru), or iridium (Ir), complexed with a chiral ligand. ajchem-b.comhilarispublisher.com The choice of metal and ligand is crucial for achieving high enantioselectivity. For instance, Ru-BINAP systems are known for their broad substrate scope in the hydrogenation of various functionalized olefins. The precursor, an N-acylated enamine derived from 2-acetylnaphthalene, can be hydrogenated to yield the N-acyl protected chiral amine with high enantiomeric excess (ee). Subsequent deprotection affords the target chiral primary amine.

Asymmetric Reductive Amination: This method represents one of the most direct and efficient pathways to chiral amines, converting a ketone directly into a chiral amine in a single step. researchgate.netnih.gov The process involves the reaction of a ketone, in this case, 2-acetylnaphthalene, with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) in the presence of a chiral catalyst and a reducing agent (typically H₂). researchgate.netgoogle.com Iridium complexes with chiral phosphoramidite (B1245037) ligands have proven effective for the direct asymmetric reductive amination of aryl ketones. nih.govresearchgate.net This approach bypasses the need to pre-form and isolate an imine intermediate, offering a more atom- and step-economical route to the desired chiral naphthylethylamine. researchgate.net Biocatalytic approaches using reductive aminases also present a green and highly selective alternative to metal catalysts. frontiersin.org

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. harvard.edunih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

In a typical sequence for preparing a naphthylethylamine derivative, a prochiral enolate derived from a 2-naphthyl acetic acid derivative could be alkylated. By first converting the carboxylic acid to an amide using a chiral auxiliary like pseudoephedrine or the more recent pseudoephenamine, the auxiliary can direct the approach of an electrophile (e.g., a methylating agent) to one face of the enolate. harvard.edunih.govresearchgate.net This diastereoselective alkylation establishes the chiral center. Subsequent cleavage of the auxiliary, for example by hydrolysis or reduction, releases the enantiomerically enriched product, which can then be converted to the target amine via standard functional group transformations like a Curtius or Hofmann rearrangement. Amides derived from pseudoephenamine often exhibit high crystallinity, which can facilitate purification by recrystallization and improve diastereomeric purity. nih.gov

Enantiomeric Resolution Techniques Applied to (1-(2-Naphthyl)ethyl)amine Precursors

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While this approach results in a theoretical maximum yield of 50% for the desired enantiomer, various techniques have been highly optimized for efficiency and purity.

Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. nih.gov For racemic (1-(2-Naphthyl)ethyl)amine, lipases are commonly used to catalyze the enantioselective acylation of the amine. researchgate.net In this process, one enantiomer reacts significantly faster than the other, leading to a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated.

Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are particularly effective. nih.govresearchgate.net The reaction conditions, including the choice of acyl donor, solvent, and temperature, are optimized to maximize both the conversion and the enantiomeric excess of the product and the remaining substrate. researchgate.net For example, using Novozym 435 with specific acyl donors in toluene (B28343) can achieve excellent enantiopurity (>99% ee) at or near the optimal 50% conversion. researchgate.net

Table 1: Conditions for Enzymatic Kinetic Resolution of (±)-1-(2-Naphthyl)ethylamine
EnzymeAcyl DonorSolventTemperature (°C)ResultReference
Novozym 4354-Chlorophenyl valerateToluene40>99% ee for product at 50% conversion in 8h researchgate.net
Immobilized Candida antarctica LipaseEthyl acetate (B1210297)Not SpecifiedNot SpecifiedUp to 97.5% ee for (R)-amine; >99.9% ee for (S)-amide researchgate.net
Lipase from Pseudomonas cepacia (PSL-C)Isopropenyl acetatetert-Butyl methyl etherNot SpecifiedGood conversions and enantioselectivities for resolution of related diols nih.gov

This is the oldest and one of the most common methods for resolving racemic compounds. wikipedia.org It involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. pbworks.comonyxipca.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org

For the resolution of racemic (1-(2-Naphthyl)ethyl)amine, a chiral acid such as (+)-tartaric acid or (-)-mandelic acid can be used. onyxipca.com The two diastereomeric salts, for example, [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate], can be separated by fractional crystallization. The less soluble salt will precipitate from a suitable solvent system, allowing it to be isolated by filtration. After separation, the pure enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the acid. wikipedia.orgpbworks.com The success of this method is highly dependent on finding the right combination of resolving agent and solvent to achieve significant solubility differences between the diastereomers. researchgate.net

Chromatographic methods, particularly preparative High-Performance Liquid Chromatography (HPLC), offer a powerful technique for the direct separation of enantiomers. researchgate.net This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte as they pass through the column. chromatographyonline.com

The racemic (1-(2-Naphthyl)ethyl)amine is dissolved in a suitable mobile phase and injected into the HPLC system. The differential interactions with the CSP cause one enantiomer to be retained longer than the other, resulting in their separation into two distinct peaks. By collecting the fractions corresponding to each peak, the individual enantiomers can be isolated with very high purity. Various types of CSPs are available, and the selection, along with the optimization of the mobile phase composition, is key to achieving effective separation. chromatographyonline.comsigmaaldrich.com

Table 2: Chiral HPLC Conditions for Separation of (1-(2-Naphthyl)ethyl)amine Enantiomers
Chiral Stationary PhaseColumnMobile PhaseDetectionReference
Vancomycin-basedAstec® CHIROBIOTIC® V2Methanol (B129727) / 20 mM Ammonium Acetate (90:10)UV, 230 nm sigmaaldrich.com
Pirkle-type phenylglycineLarihc CF6-PHexane / Ethanol (B145695) with TFA/TEA modifiersNot Specified chromatographyonline.com

Derivatization Strategies for N-Methylation to Yield ((1S)-1-(2-Naphthyl)ethyl)methylamine

The conversion of the primary amine, ((1S)-1-(2-Naphthyl)ethyl)amine, to its secondary N-methyl counterpart, this compound, is a key transformation. This is typically achieved through two principal synthetic routes: reductive amination and direct alkylation. Both methods offer distinct advantages and are selected based on factors such as reagent availability, desired yield, and reaction conditions.

Reductive Amination Strategies for N-Methylation

Reductive amination is a widely employed and efficient method for the N-methylation of primary amines. This two-step, one-pot process involves the reaction of the primary amine with an aldehyde, in this case, formaldehyde (B43269), to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired secondary amine. A variety of reducing agents can be utilized, each with its own reactivity profile and compatibility with different functional groups.

Commonly, sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are used as the reducing agents. Sodium cyanoborohydride is particularly favored for its mildness and its ability to selectively reduce the iminium ion in the presence of the aldehyde, minimizing side reactions. The reaction is typically carried out in a protic solvent such as methanol or ethanol. The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde, followed by dehydration to form the imine. The subsequent reduction of the imine by the hydride reagent yields the N-methylated product.

While specific literature detailing the reductive amination of ((1S)-1-(2-Naphthyl)ethyl)amine is not abundant, general protocols for the reductive methylation of primary amines are well-established. These reactions are known for their high yields and operational simplicity. For instance, a common procedure involves stirring the primary amine with an excess of aqueous formaldehyde in a suitable solvent, followed by the portion-wise addition of the reducing agent.

Amine SubstrateMethylating AgentReducing AgentSolventTemperature (°C)Yield (%)
Primary Amine (General)FormaldehydeSodium BorohydrideMethanol0 - 25High
Primary Amine (General)FormaldehydeSodium CyanoborohydrideMethanol25High
Primary Amine (General)FormaldehydeRaney Nickel / H₂Ethanol25-50High

This table represents typical conditions for the reductive amination of primary amines and serves as a general guideline.

Alkylation Approaches for N-Methylation

Direct alkylation of ((1S)-1-(2-Naphthyl)ethyl)amine with a methylating agent is another viable route to this compound. This method involves the nucleophilic substitution reaction between the primary amine and a methyl halide, typically methyl iodide (CH₃I), or another methylating agent like dimethyl sulfate.

A significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt as byproducts. To circumvent this, reaction conditions must be carefully controlled, often by using a large excess of the primary amine or by employing specific reaction protocols that favor mono-alkylation.

One effective strategy to achieve selective mono-N-methylation involves the initial formation of a sulfonamide derivative of the primary amine. For instance, reacting ((1S)-1-(2-Naphthyl)ethyl)amine with benzenesulfonyl chloride would yield the corresponding N-benzenesulfonamide. This derivative can then be methylated with an agent like methyl iodide in the presence of a base such as potassium carbonate. The resulting N-methylsulfonamide can then be cleaved under reductive conditions, for example, using sodium in liquid ammonia or with sodium naphthalene (B1677914) radical anion, to afford the desired N-methylated amine with no loss of optical purity. This multi-step approach, while longer, offers excellent control over the degree of alkylation.

Amine SubstrateMethylating AgentBaseSolventTemperature (°C)Yield (%)
Primary Amine (General)Methyl IodidePotassium CarbonateAcetone/DMFRefluxVariable
N-Benzenesulfonamide of (1R)-(+)-1-(1-Naphthyl)ethylamineMethyl IodidePotassium CarbonateAcetoneRefluxHigh

This table illustrates common conditions for the N-alkylation of primary amines and their derivatives.

Advanced Spectroscopic and Structural Characterization of 1s 1 2 Naphthyl Ethyl Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Verification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds like ((1S)-1-(2-Naphthyl)ethyl)methylamine, NMR not only confirms the molecular connectivity but also provides insights into the stereochemical environment and enantiomeric purity.

Proton (¹H) NMR Spectroscopic Analysis of Diastereotopic Features

The ¹H NMR spectrum of this compound provides key information for structural verification. The introduction of a methyl group on the nitrogen atom, as compared to its primary amine precursor ((1S)-1-(2-Naphthyl)ethylamine), induces predictable changes in the spectrum.

The naphthyl moiety gives rise to a complex series of signals in the aromatic region, typically between 7.4 and 7.9 ppm. The proton at the C1' position of the naphthalene (B1677914) ring often appears as a distinct singlet or a narrow doublet, slightly downfield from the other aromatic protons. The chiral center, a methine group (CH), is observed as a quartet due to coupling with the adjacent methyl group protons. The introduction of the N-methyl group shifts this quartet slightly downfield compared to the precursor amine.

A key feature is the appearance of a singlet corresponding to the N-methyl (N-CH₃) protons. This signal is typically found in the range of 2.2-2.5 ppm. The ethyl-methyl (CH-CH₃) protons appear as a doublet, coupled to the methine proton. The presence of the chiral center can render nearby protons diastereotopic if another chiral center is present or if the molecule is placed in a chiral environment, though in an achiral solvent like CDCl₃, this effect is not observed for the N-methyl group itself.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Naphthyl-H7.40 - 7.90Multiplet-
Methine (CH)~3.9 - 4.2Quartet~6.7
N-Methyl (N-CH₃)~2.3 - 2.5Singlet-
Ethyl-Methyl (CH-CH₃)~1.5 - 1.7Doublet~6.7

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Structural Confirmation

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The spectrum will show distinct signals for each unique carbon atom. The ten carbons of the naphthyl group produce a series of signals in the aromatic region (~123-134 ppm), with the quaternary carbons appearing at the downfield end of this range.

The methylation of the amine group introduces a new signal for the N-methyl carbon, typically observed around 34-36 ppm. The methine carbon (chiral center) signal is expected in the range of 58-62 ppm, and the ethyl-methyl carbon signal appears upfield, around 22-24 ppm. This data confirms the presence of all 13 carbon atoms and their respective chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Naphthyl Quaternary C~140, ~133, ~132
Naphthyl CH~123 - 129
Methine (CH)~58 - 62
N-Methyl (N-CH₃)~34 - 36
Ethyl-Methyl (CH-CH₃)~22 - 24

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the methine proton (CH, ~4.0 ppm) and the ethyl-methyl protons (CH-CH₃, ~1.6 ppm), confirming the ethylamine (B1201723) fragment. Correlations between the coupled protons within the naphthyl ring would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would show correlations between:

The methine proton (~4.0 ppm) and the methine carbon (~60 ppm).

The N-methyl protons (~2.4 ppm) and the N-methyl carbon (~35 ppm).

The ethyl-methyl protons (~1.6 ppm) and the ethyl-methyl carbon (~23 ppm).

Each aromatic proton and its corresponding naphthyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations include:

From the N-methyl protons (N-CH₃) to the methine carbon (CH).

From the methine proton (CH) to the carbons of the naphthyl ring it is attached to (C2' and the adjacent quaternary carbon).

From the ethyl-methyl protons (CH-CH₃) to the methine carbon (CH).

Together, these 2D NMR techniques provide an unambiguous confirmation of the molecular structure of this compound.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are essential for determining the absolute configuration of stereocenters.

Circular Dichroism (CD) Spectroscopy and Electronic Transitions

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. This phenomenon, known as the Cotton effect, is only observed for chiral molecules in the vicinity of an absorbing chromophore.

In this compound, the naphthyl group serves as the primary chromophore. The electronic transitions of the naphthalene ring system (typically π → π* transitions) occur in the UV region (around 220-300 nm). These transitions are sensitive to the chiral environment imposed by the (S)-configured stereocenter. The CD spectrum is expected to show multiple Cotton effects corresponding to these electronic transitions. The sign (positive or negative) of these Cotton effects is directly related to the absolute configuration of the molecule. Based on studies of similar naphthylethylamine derivatives, the (S)-enantiomer is expected to exhibit a characteristic pattern of positive and negative peaks that can be used to confirm its absolute stereochemistry.

Optical Rotatory Dispersion (ORD) for Chirality Assessment

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum is closely related to the CD spectrum (through the Kronig-Kramers relations) and also displays the Cotton effect. Away from absorption bands, the optical rotation changes gradually with wavelength (a plain curve). However, within an absorption band of the chromophore, the rotation undergoes a rapid and dramatic change, crossing the zero-rotation axis at or near the wavelength of the absorption maximum.

For this compound, the ORD spectrum would show a complex Cotton effect curve in the region of the naphthyl chromophore's absorption. The shape and sign of this curve provide a fingerprint for the (S)-configuration. For instance, a positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. The specific rotation at a single wavelength, such as the sodium D-line (589 nm), is a point on this curve, but the full ORD spectrum provides much more robust information for stereochemical assignment.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

The solid-state conformation of this compound would be determined by the spatial arrangement of the naphthyl group relative to the ethylamine side chain. The torsional angles will adjust to minimize steric hindrance. In similar structures, the naphthyl group is often observed to be nearly perpendicular to certain planar groups within the molecule.

Intermolecular interactions are expected to be dominated by van der Waals forces and, where applicable, hydrogen bonding. A key interaction observed in the crystal packing of naphthyl-containing compounds is the C-H···π interaction. nih.gov These interactions involve hydrogen atoms from one molecule interacting with the electron-rich π system of the naphthyl ring of a neighboring molecule. Such interactions can lead to the formation of extended chains or networks in the crystal lattice. nih.gov In the case of this compound, the presence of the N-methyl group would likely influence the packing arrangement, though C-H···π interactions involving the naphthyl rings would still be anticipated to be a significant stabilizing force.

A hypothetical table of crystallographic parameters for a related naphthyl derivative is presented below to illustrate the type of data obtained from an X-ray diffraction study.

Crystal Data
Empirical Formula C17H15NS
Formula Weight 265.36
Crystal System Orthorhombic
Space Group P212121
a (Å) 5.5274 (14)
b (Å) 7.990 (2)
c (Å) 31.517 (8)
Volume (Å3) 1392.0 (6)
Z 4
Calculated Density (Mg/m3) 1.266
Absorption Coefficient (mm-1) 0.22

Note: Data for (S)-(+)-1-(1-Naphthyl)-1-(2-thienylmethylene)ethylamine, a related compound, is presented for illustrative purposes. nih.gov

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman) for Functional Group Analysis (beyond basic identification)

In such studies, the orientation of the molecule on the surface can be deduced from the surface selection rules, which dictate that only vibrational modes with a dynamic dipole moment perpendicular to the surface are strongly observed. For S-2-NEA at low coverages, the naphthyl ring lies parallel to the surface, with the C-CH3 group oriented nearly vertically. researchgate.net

The IR spectrum can be divided into several key regions:

C-H Stretching Region (3100-2800 cm-1): This region is characterized by absorptions from the aromatic C-H stretches of the naphthyl ring and the aliphatic C-H stretches of the ethyl and methyl groups. For this compound, the N-methyl group would introduce a distinct C-H stretching vibration in this region.

N-H Bending Region (around 1600 cm-1): In the parent amine, N-H bending (scissoring) modes are expected. In the target N-methylated compound, which is a secondary amine, a single N-H bending vibration would be observed.

Aromatic C=C Stretching Region (1600-1400 cm-1): These bands are characteristic of the naphthyl ring system and are sensitive to substitution patterns.

C-N Stretching Region (1250-1020 cm-1): The stretching vibration of the C-N bond in the ethylamine side chain is a key indicator of this functional group. The presence of the N-methyl group in the target compound would likely shift this band to a slightly different frequency compared to the primary amine.

Out-of-Plane Bending Region (below 900 cm-1): This region contains C-H out-of-plane bending vibrations of the naphthyl ring, which are also characteristic of the substitution pattern.

A detailed assignment of the key vibrational frequencies for the parent amine, (S)-(-)-1-(2-naphthyl)-ethylamine, based on RAIRS studies, is provided in the table below.

Vibrational ModeFrequency (cm-1)
N-H Stretching ~3300-3400
Aromatic C-H Stretching ~3050
Aliphatic C-H Stretching (CH3) ~2960
Aliphatic C-H Stretching (CH) ~2920
N-H Bending ~1600
Aromatic C=C Stretching ~1595, 1505
CH3 Asymmetric Bending ~1450
CH3 Symmetric Bending ~1370
C-N Stretching ~1180
Aromatic C-H Out-of-Plane Bending ~860, 820, 750

Note: These are approximate frequencies for the parent amine, (S)-(-)-1-(2-naphthyl)-ethylamine, based on general IR correlation charts and RAIRS data. researchgate.net The spectrum of this compound would show additional bands and shifts due to the N-methyl group.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic C=C stretching vibrations of the naphthyl ring are expected to give strong signals in the Raman spectrum.

Computational and Theoretical Investigations of 1s 1 2 Naphthyl Ethyl Methylamine

Quantum Chemical Calculations for Conformational Analysis and Stereoelectronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of flexible molecules such as ((1S)-1-(2-Naphthyl)ethyl)methylamine. The rotation around the single bonds, specifically the C-C bond connecting the naphthyl group and the chiral center, and the C-N bond of the amine, gives rise to multiple potential energy minima, or conformers.

Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. For the related compound 1-(1-naphthyl)ethylamine (B3023371), studies have shown that a single conformation is predominantly populated in jet-cooled expansions, and its structure can be precisely determined using methods like Fourier-transform microwave spectroscopy combined with ab initio calculations. nist.gov These calculations help identify the lowest energy structures from among numerous possibilities. nist.gov By optimizing the geometry of various starting structures, a relative energy for each conformer can be calculated. The conformer with the lowest energy is predicted to be the most abundant.

Stereoelectronic properties, which describe how the electronic structure of a molecule influences its stereochemistry, can also be elucidated. Calculations can map the molecular electrostatic potential (MEP) to visualize electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. The distribution of frontier molecular orbitals (HOMO and LUMO) can be calculated to predict regions of reactivity. For instance, the nitrogen atom's lone pair in the HOMO is a key site for nucleophilic and base-catalyzed reactions.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

This table is illustrative, based on typical findings for similar molecules.

Conformer Dihedral Angle (N-C-C-C_naphthyl) Relative Energy (kcal/mol) Population (%) at 298 K
A (Global Minimum) 65° 0.00 75.2
B -175° 0.95 15.6

| C | -55° | 1.50 | 9.2 |

Molecular Dynamics Simulations for Elucidating Solution-Phase Behavior and Solvent Effects

While quantum calculations are excellent for gas-phase properties of single molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in the condensed phase, such as in a solvent. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule and its interactions with the surrounding solvent. researchgate.netcore.ac.uk

For this compound in an aqueous solution, MD simulations can reveal the structure of the hydration shell around different parts of the molecule. researchgate.net Water molecules are expected to form specific hydrogen bonds with the amine group's nitrogen and hydrogen atoms. The lifetime and geometry of these hydrogen bonds can be quantified, revealing the strength and nature of the solute-solvent interaction. core.ac.uk Conversely, the bulky, nonpolar naphthyl group will exhibit hydrophobic interactions, causing solvent molecules to structure themselves differently around it to maximize their own hydrogen-bonding network. researchgate.net

These simulations can also show how the solvent influences the conformational preferences of the molecule. The relative energies of conformers can change significantly from the gas phase to solution due to preferential stabilization of certain conformers by the solvent. This is crucial for understanding its behavior in realistic chemical environments.

Table 2: Illustrative Data from MD Simulation of this compound in Water

This table is a representative example of data obtained from such simulations.

Interaction Type Average Distance (Å) Average H-bond Lifetime (ps)
N-H···OH₂ 2.9 1.8
N···H-OH 2.0 2.6

| First Solvation Shell (Naphthyl) | 3.5 | N/A |

In Silico Docking Studies with Biological Macromolecules (Focus on Chiral Recognition Principles and Binding Interactions in Model Systems)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This method is particularly valuable for understanding the principles of chiral recognition, where a chiral receptor (like an enzyme or a chiral stationary phase) preferentially binds to one enantiomer of a chiral ligand. koreascience.krnih.govnih.govresearchgate.net

For this compound, docking studies could be performed with model systems like cyclodextrins or enzymes such as imine reductases or transaminases, which are known to process chiral amines. researchgate.netfrontiersin.org The docking algorithm samples numerous possible binding poses of the ligand in the receptor's active site and scores them based on a scoring function that estimates the binding affinity.

The core of chiral recognition often relies on the "three-point interaction model," where one enantiomer can establish three simultaneous, favorable interactions with the receptor, while its mirror image can only establish two. researchgate.net Docking studies can identify these key interactions, which may include:

Hydrogen bonding: between the amine group of the ligand and polar residues in the receptor.

π-π stacking: between the naphthyl ring of the ligand and aromatic residues (e.g., phenylalanine, tyrosine) of the receptor.

Steric hindrance: where one enantiomer fits snugly into a binding pocket while the other experiences repulsive steric clashes.

By comparing the calculated binding energies for the (S) and (R) enantiomers, a theoretical basis for the observed enantioselectivity can be established. koreascience.kr

Table 3: Example Docking Results of ((1S)- and (1R)-1-(2-Naphthyl)ethyl)methylamine with a Model Chiral Receptor

This table represents typical output from a molecular docking study.

Enantiomer Predicted Binding Energy (kcal/mol) Key Interacting Residues Dominant Interaction Type
(S)-enantiomer -7.5 Asp-52, Trp-88, Val-110 H-bond, π-π stacking, Hydrophobic

| (R)-enantiomer | -5.2 | Asp-52, Trp-88 | H-bond, Steric clash |

Prediction of Spectroscopic Properties (e.g., Theoretical CD Spectra, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, aiding in structure elucidation and the interpretation of experimental data.

Theoretical Circular Dichroism (CD) Spectra: CD spectroscopy is a primary technique for determining the absolute configuration of chiral molecules. nih.gov Quantum chemical calculations, particularly time-dependent density functional theory (TD-DFT), can predict the CD spectrum of a molecule. nist.gov By calculating the theoretical spectrum for a known configuration (e.g., S) and comparing it to the experimental spectrum, the absolute stereochemistry of the sample can be confirmed. The calculated spectrum is highly sensitive to the molecular conformation, underscoring the importance of a thorough conformational analysis. nist.govnih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure analysis. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (both ¹H and ¹³C) of a molecule. nih.gov These calculations are performed on the optimized geometry of the molecule. Comparing the predicted chemical shifts with experimental values can help confirm structural assignments. epfl.ch Discrepancies between calculated and experimental shifts can often be explained by solvent effects or dynamic processes not fully captured by the static computational model. nih.gov

Table 4: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

This table illustrates how theoretical data is compared against experimental results.

Spectroscopic Property Predicted Value Experimental Value
CD λ_max (nm) 225 nm (+) 228 nm (+)
¹H NMR Chemical Shift (H at chiral center, ppm) 4.25 4.18

| ¹³C NMR Chemical Shift (C at chiral center, ppm) | 58.9 | 59.5 |

Reaction Pathway Analysis and Transition State Modeling for Catalytic Mechanisms

Chiral amines and their derivatives are frequently used as organocatalysts in asymmetric synthesis, for example, in Mannich or Michael reactions. researchgate.netalfachemic.com Computational chemistry is a powerful tool for investigating the mechanisms of these catalytic reactions. By modeling the entire reaction pathway, researchers can identify key intermediates and, most importantly, the transition state (TS) structures.

The transition state is the highest energy point along the reaction coordinate, and its structure determines the reaction rate and stereochemical outcome. Using quantum chemical methods, the geometry of the TS can be optimized, and its energy can be calculated. This allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

For a reaction catalyzed by this compound, computational models can be built for the pathways leading to both possible stereoisomeric products. By comparing the activation energies for the two competing pathways, a prediction can be made as to which product will be favored, thus explaining the enantioselectivity of the catalyst. These models can reveal the subtle non-covalent interactions in the transition state, such as hydrogen bonds or steric effects, that are responsible for stabilizing one pathway over the other. nsf.gov

Table 5: Example Calculated Activation Energies for a Catalyzed Asymmetric Reaction

This table shows how computational results can explain the stereochemical outcome of a reaction.

Transition State Product Stereochemistry Calculated Activation Energy (Ea, kcal/mol) Predicted Outcome
TS-pro-R R-product 22.5 Minor Product

| TS-pro-S | S-product | 19.8 | Major Product |

Exploration of 1s 1 2 Naphthyl Ethyl Methylamine As a Chiral Scaffold in Advanced Molecular Design

Principles of Chiral Scaffold Design Based on the Naphthylamine Framework

The utility of the ((1S)-1-(2-Naphthyl)ethyl)methylamine framework in chiral scaffold design is rooted in several key principles. The inherent chirality at the ethylamine's alpha-carbon provides a defined stereochemical starting point for asymmetric synthesis, a process crucial for creating enantiomerically pure compounds. acs.orgnih.gov The rigid and sterically demanding 2-naphthyl group plays a critical role in influencing the spatial arrangement of substituents in derivatives, which is essential for achieving high selectivity in chemical reactions. nih.gov

This framework is often employed in the synthesis of chiral ligands and catalysts. researchgate.net The nitrogen atom of the methylamine (B109427) group can be readily functionalized, allowing for the attachment of various molecular fragments. The combination of the stereocenter and the bulky naphthyl moiety creates a specific chiral environment that can effectively control the stereochemical outcome of reactions. For instance, in asymmetric catalysis, ligands derived from this scaffold can coordinate with a metal center, forming a chiral complex that selectively produces one enantiomer of a product over the other. nih.govresearchgate.net

The design principles also leverage non-covalent interactions, such as π-π stacking involving the naphthyl ring, to guide molecular assembly and recognition processes. nih.gov These interactions contribute to the conformational stability of molecules derived from this scaffold, which is a desirable feature in the design of receptors and catalysts. The predictable stereochemistry and conformational preferences of the naphthylamine framework make it a reliable platform for the rational design of new chiral molecules with tailored properties. acs.orgnist.gov

Structure-Activity Relationship (SAR) Studies on Designed Derivatives in In Vitro Biological Model Systems

Derivatives of the naphthylamine framework have been the subject of structure-activity relationship (SAR) studies to explore their potential as biologically active agents. These studies systematically modify the parent structure and evaluate the impact of these changes on interactions with biological targets like receptors and enzymes in in vitro settings.

One area of investigation has been the development of antimicrobial agents. Naphthylamine analogs have been synthesized and tested against various bacterial and fungal strains. xiahepublishing.comnih.gov For example, the introduction of azetidin-2-one (B1220530) and thiazolidin-4-one moieties to a naphthylamine core has yielded compounds with notable antimicrobial activity. xiahepublishing.com SAR studies in this context reveal that the nature and substitution pattern on these appended heterocyclic rings significantly influence the potency and spectrum of activity.

Another significant application is in the modulation of adrenergic receptors. The naphthalene (B1677914) analog of medetomidine, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, is a potent and selective alpha 2-adrenoceptor agonist. nih.gov SAR studies on this class of compounds have shown that modifications to the methyl group at the benzylic position between the naphthalene and imidazole (B134444) rings dramatically affect receptor affinity and selectivity. nih.gov For instance, replacing the methyl group with hydrogen or a methoxy (B1213986) group can alter the compound's potency and its selectivity for α2 over α1 adrenergic receptors. nih.gov Chirality is also a critical factor; the (S)-(+) isomer of 4-[1-(1-naphthyl)ethyl]-1H-imidazole displays higher affinity for both α1- and α2-adrenoceptors compared to the (R)-(-) isomer. nih.gov

The following table summarizes representative in vitro biological activities of naphthylamine derivatives:

Compound ClassBiological Target/SystemKey SAR Findings
Naphthylamine-Thiazolidinone DerivativesS. aureus, B. subtilis (bacteria)Certain derivatives show antibacterial activity comparable to aminopenicillins. nih.gov
Naphthylamine-Azetidinone DerivativesB. subtilis, S. aureus, E. coli, P. aeruginosa (bacteria)Specific substitutions on the azetidinone ring lead to broad-spectrum antibacterial activity. xiahepublishing.com
4-[1-(1-Naphthyl)ethyl]-1H-imidazole Analogsα1- and α2-Adrenergic ReceptorsThe nature of the substituent at the benzylic carbon and the stereochemistry are crucial for potency and α2/α1 selectivity. nih.gov

Development of this compound-Derived Chemical Probes for Biological Systems (Non-Clinical Applications)

Chemical probes are essential tools for studying biological systems, and the chiral naphthylamine framework provides a versatile platform for their development. nih.gov These probes are designed to interact with specific biological targets and often incorporate reporter groups, such as fluorescent tags, to enable detection and visualization.

Fluorescent probes based on the related binaphthyl amine (BINAM) structure have been developed for the chiral recognition of amino acids. nih.gov These probes can exhibit high selectivity for one enantiomer of an amino acid over the other, which is crucial for studying the roles of D- and L-amino acids in biological processes. The recognition mechanism often involves the formation of a complex between the probe and the analyte, leading to a change in the probe's fluorescence properties. The enantiomeric fluorescence enhancement ratio is a key parameter used to quantify the probe's selectivity. nih.gov

While direct examples of probes derived from this compound are less common in the literature, the principles of probe design are applicable. The amine group can be functionalized with a fluorophore, and the chiral naphthyl scaffold can provide the basis for selective interactions with biological molecules. Such probes could be used in non-clinical research applications, for example, to study enzyme activity, receptor binding, or to visualize specific cellular components. The design of these probes would leverage the stereospecific interactions of the chiral scaffold to achieve high target selectivity. nih.govmdpi.com

Role in Supramolecular Chemistry and Investigations of Chiral Recognition Phenomena

In supramolecular chemistry, the focus is on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. The this compound scaffold is well-suited for these studies due to its defined shape, chirality, and the presence of the aromatic naphthyl group capable of π-π stacking interactions.

This and similar chiral amines have been used extensively in the study of chiral recognition, which is the ability of a chiral molecule (the host) to differentiate between the enantiomers of another chiral molecule (the guest). nih.gov For example, supramolecular nanocapsules have been shown to exhibit extremely high chiral recognition for 1-(1-naphthyl)ethylamine (B3023371), with a significant binding selectivity for the (S)-enantiomer over the (R)-enantiomer. researchgate.net This selectivity arises from the precise geometric and electronic complementarity between the host and the preferred guest enantiomer within the confined space of the nanocapsule.

The naphthyl group is particularly important in these interactions. Its flat, extended aromatic system can participate in favorable π-π stacking interactions with other aromatic systems in the host or guest molecule. The stereocenter dictates the spatial orientation of the naphthyl group and the methylamine substituent, creating a unique three-dimensional binding pocket that is sensitive to the stereochemistry of the guest molecule. These principles are fundamental to the development of chiral stationary phases for chromatography, where derivatives of chiral amines are immobilized on a solid support to separate enantiomers. nih.govnih.gov

Applications in Advanced Materials Science

The unique optical and electronic properties of chiral molecules are increasingly being harnessed in advanced materials science. frontiersin.org Derivatives of this compound are promising candidates for the development of novel materials such as chiral liquid crystals and optoelectronic materials.

Chiral liquid crystals are formed when a chiral molecule (a dopant) is added to an achiral liquid crystal host. walisongo.ac.idmdpi.com The chirality of the dopant induces a helical twist in the arrangement of the liquid crystal molecules, leading to a cholesteric phase. nih.govnih.gov This phase has the unique property of selectively reflecting circularly polarized light of a specific handedness and wavelength. The pitch of the helical structure, and thus the color of the reflected light, is sensitive to factors like temperature and the concentration and structure of the chiral dopant. Chiral amines, including naphthylethylamine derivatives, have been investigated as dopants for inducing such cholesteric phases. walisongo.ac.id

In the field of optoelectronics, there is growing interest in chiral materials for applications in circularly polarized light (CPL) emitters and detectors. frontiersin.orgresearchgate.netnih.gov Chiral organic molecules can exhibit circularly polarized luminescence (CPL), where the emitted light has a degree of circular polarization. The dissymmetry factor (glum) is a measure of the purity of the CPL. Materials based on chiral naphthalenediimides, which share the naphthyl chromophore, have been shown to exhibit high fluorescence quantum yields and strong CPL in the solid state. nih.gov The incorporation of the this compound scaffold into larger conjugated systems could lead to new materials with strong chiroptical properties, making them suitable for use in next-generation displays, optical data storage, and spintronic devices. researchgate.netmdpi.com

Advanced Chromatographic Techniques for Enantiomeric Purity Analysis of 1s 1 2 Naphthyl Ethyl Methylamine

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust chiral HPLC method is fundamental for the accurate assessment of the enantiomeric purity of ((1S)-1-(2-Naphthyl)ethyl)methylamine. The process involves a systematic selection of a suitable chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve adequate separation of the enantiomers.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely recognized for their broad enantiorecognition capabilities. For analytes containing aromatic groups, such as this compound, these phases offer multiple chiral recognition mechanisms, including π-π interactions, hydrogen bonding, and steric hindrance. The selection of the specific polysaccharide derivative is a critical first step in method development.

Optimization of the mobile phase is equally crucial. In normal-phase chromatography, a non-polar solvent such as n-hexane is typically used in combination with a polar modifier like ethanol (B145695) or isopropanol. For basic compounds like the target amine, the addition of a small amount of a basic additive, such as diethylamine (B46881) (DEA) or n-butylamine, to the mobile phase is often necessary to improve peak shape and achieve better resolution by minimizing undesirable interactions with the silica (B1680970) support of the CSP. Reversed-phase methods, employing aqueous-organic mobile phases, can also be explored, particularly with bonded polysaccharide CSPs that exhibit greater stability in such conditions.

The optimization process involves systematically adjusting the ratio of the mobile phase constituents, the concentration of the additive, the flow rate, and the column temperature. Lower flow rates can sometimes enhance resolution, while temperature adjustments can influence the thermodynamics of the chiral recognition process, thereby affecting selectivity. chiraltech.com

The following table summarizes typical starting conditions for the chiral HPLC analysis of a closely related compound, 1-(1-Naphthyl)ethylamine (B3023371), which provides a strong basis for the method development of this compound.

Table 1: Chiral HPLC Method Parameters for a Structurally Similar Amine

Parameter Condition
Column Astec® CHIROBIOTIC® V2 (25 cm x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727) / 20 mM Ammonium (B1175870) Acetate (B1210297) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm

Data derived from analysis of 1-(1-Naphthyl)ethylamine, a structurally analogous compound.

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral Gas Chromatography (GC) presents a high-resolution alternative for the enantiomeric analysis of volatile compounds. Since this compound itself may have limited volatility, a common strategy is to convert it into a more volatile derivative prior to analysis. This derivatization step not only enhances volatility but can also improve the chromatographic properties and the enantioselectivity of the separation.

Typical derivatization reagents for amines include acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), which react with the amine group to form a stable and volatile amide derivative. The choice of the derivatizing agent is critical and can influence the separation efficiency.

The selection of the chiral stationary phase is paramount in chiral GC. Cyclodextrin-based CSPs are frequently employed for the separation of a wide range of chiral compounds. These phases, which are composed of cyclic oligosaccharides, have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for inclusion complexation and other interactions that lead to chiral recognition.

Method development in chiral GC involves optimizing the temperature program of the oven, the carrier gas flow rate, and the injector and detector temperatures. A programmed temperature ramp allows for the efficient elution of the derivatized analytes while maintaining good peak shape and resolution.

The following table provides GC conditions used for the enantiomeric separation of the parent amine, 1-(2-Naphthyl)ethylamine, demonstrating the feasibility of this technique.

Table 2: Chiral GC Conditions for a Related Primary Amine

Parameter Condition
Column CP-CHIRASIL-DEX CB (25 m)
Oven Program 5 min at 100°C, then 3°C/min to 155°C (hold 5 min), then 20°C/min to 200°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Retention Times tS= 18.6 min, tR= 18.4 min

Data for 1-(2-Naphthyl)ethylamine. wiley-vch.de

For the N-trifluoroacetyl derivatives of the analogous 1-(α-Naphthyl)ethylamine, specific GC conditions have also been established, further supporting the derivatization approach. sigmaaldrich.comsigmaaldrich.com

Supercritical Fluid Chromatography (SFC) for Enantioseparations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC, including faster analysis times, reduced organic solvent consumption, and lower backpressure. nih.gov This makes it a "greener" and more efficient alternative for high-throughput enantiomeric purity analysis.

SFC typically utilizes supercritical carbon dioxide as the primary mobile phase component, often modified with a small amount of a polar organic solvent, such as methanol or ethanol, to enhance the elution strength. The choice and concentration of the co-solvent are critical parameters for optimizing selectivity and resolution. For basic analytes like this compound, the addition of a basic additive to the co-solvent is generally required to achieve good peak shapes and reproducible retention times.

Immobilized polysaccharide-based chiral stationary phases are highly compatible with SFC and are often the first choice for method development due to their broad applicability and robustness. nih.gov The optimization of an SFC method involves fine-tuning the composition of the mobile phase (CO2 and co-solvent ratio), the concentration and type of additive, the column temperature, and the backpressure. These parameters collectively influence the density and solvating power of the supercritical fluid, thereby affecting the retention and separation of the enantiomers.

A study on the separation of chiral primary amines using a cyclofructan-based CSP in SFC highlighted the importance of additives. While a basic additive like ammonium hydroxide (B78521) was found to diminish enantioselectivity, a combination of trifluoroacetic acid and triethylamine (B128534) in methanol provided excellent selectivity and peak shapes for a range of amines. chromatographyonline.com

Table 3: General SFC Screening Conditions for Chiral Primary Amines

Parameter Condition
Primary Mobile Phase Supercritical Carbon Dioxide
Co-solvent Methanol
Additives 0.3% Trifluoroacetic Acid / 0.2% Triethylamine (in co-solvent)
Chiral Stationary Phase Cyclofructan-based (e.g., Larihc CF6-P)
Detection UV

General conditions based on a study of various primary amines. chromatographyonline.com

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Enantiomeric Excess Determination and Trace Impurity Profiling

Hyphenated techniques, which couple a separation method with a highly sensitive and selective detector like a mass spectrometer (MS), are invaluable for comprehensive pharmaceutical analysis. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the determination of enantiomeric excess and the profiling of trace impurities in this compound.

LC-MS is particularly advantageous as it can be directly coupled with the chiral HPLC methods described earlier. The mass spectrometer provides not only confirmation of the identity of the enantiomers based on their mass-to-charge ratio but also offers the sensitivity to quantify the minor enantiomer at very low levels, which is crucial for determining high enantiomeric excess values. The development of LC-MS compatible chiral methods often involves the use of volatile mobile phase additives, such as ammonium acetate or formic acid, instead of non-volatile buffers.

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. thermofisher.com For this compound, a GC-MS analysis of the derivatized sample can simultaneously provide information on the enantiomeric ratio and the presence of any process-related impurities or degradation products. The mass spectrometer's ability to provide structural information through fragmentation patterns is essential for the definitive identification of unknown impurities. The high resolution and accurate mass measurement capabilities of modern mass spectrometers further enhance the confidence in impurity identification.

The use of these hyphenated techniques provides a comprehensive understanding of the purity of this compound, ensuring both its enantiomeric integrity and its freedom from other potentially harmful impurities.

Conclusion and Future Research Perspectives

Synthesis of Key Academic Contributions and Existing Challenges in Research on ((1S)-1-(2-Naphthyl)ethyl)methylamine

Direct academic contributions focusing exclusively on this compound are limited in published literature. However, its significance can be inferred from the extensive research on its primary amine analogue, (S)-1-(2-naphthyl)ethylamine, and other related structures. These parent compounds are well-established as highly effective chiral resolving agents and as precursors for chiral ligands in asymmetric catalysis. nih.gov For instance, the 1-naphthyl isomer is a key intermediate in the synthesis of the calcimimetic agent Cinacalcet. google.comresearchgate.net The introduction of a methyl group on the nitrogen atom to form a secondary amine like this compound is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. nih.gov

The primary research challenges are therefore centered on its efficient and enantiomerically pure synthesis. Key difficulties include:

Asymmetric Synthesis: Developing a direct asymmetric synthesis, for example, through the reductive amination of 2'-acetonaphthone with methylamine (B109427), is challenging. Achieving high enantioselectivity for N-alkyl imines can be difficult, and these reactions often require sophisticated transition-metal catalysts and chiral ligands. nih.govacs.org

Selective N-Methylation: Synthesizing the target compound by methylating the parent primary amine, (S)-1-(2-naphthyl)ethylamine, presents the challenge of controlling the degree of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to over-methylation and the formation of the tertiary dimethylamine (B145610) as a significant byproduct. researchgate.net

Catalyst Deactivation: The basic nature of the amine product can lead to the deactivation of certain catalysts, particularly in transition metal-catalyzed reactions, complicating the development of efficient synthetic protocols. nih.gov

Overcoming these hurdles requires the development of novel catalytic systems that can provide high selectivity and yield for this specific class of N-methylated chiral amines.

Identification of Emerging Research Trends and Methodological Advancements in Chiral Amine Chemistry

The broader field of chiral amine synthesis is experiencing a renaissance, driven by powerful new methodologies that offer greener, more efficient, and highly selective routes. These trends provide a clear roadmap for future research into compounds like this compound.

Emerging Research Trends:

Biocatalysis: The use of enzymes has become a mainstream approach for producing chiral amines. mdpi.com Engineered enzymes offer exceptional stereoselectivity under mild, aqueous conditions, representing a sustainable alternative to traditional chemical methods. nih.gov Key enzyme classes are continuously being improved through protein engineering to broaden their substrate scope and enhance their stability. researchgate.net

Organocatalysis: Asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has matured into a fundamental pillar of organic synthesis. nih.gov Chiral primary and secondary amines are themselves powerful organocatalysts, activating substrates through the formation of enamine or iminium ion intermediates. rsc.orgrsc.org More complex activation modes, such as trienamine catalysis, are expanding the scope of these methods. acs.org

Synergistic Catalysis: A frontier in the field is the combination of different catalytic modes in one-pot reactions. francis-press.com This includes the integration of biocatalysis with transition-metal catalysis or photoredox catalysis to enable novel cascade reactions that build molecular complexity rapidly and efficiently. acs.org

Methodological Advancements:

Recent breakthroughs are transforming how chemists approach the synthesis of chiral amines.

Methodology Description Key Advancements References
Transition-Metal Catalysis Use of complexes based on metals like Iridium, Ruthenium, Palladium, and Nickel for asymmetric hydrogenation and C-N bond formation.Development of novel P-stereogenic phosphines, N-heterocyclic carbene (NHC) ligands, and air-stable pre-catalysts to improve reaction scope, efficiency, and practicality. nih.govacs.orgmit.edu
Enzyme Engineering Modification of enzyme structures through techniques like directed evolution and rational design.Creation of enzyme variants with expanded substrate tolerance (e.g., for bulky ketones), improved stability in organic solvents, and altered enantioselectivity. nih.govresearchgate.net
Chemoenzymatic Cascades Combining enzymatic steps with chemical reactions in a single pot to streamline synthetic sequences.Development of one-pot processes for deracemization and asymmetric synthesis that minimize purification steps and improve overall yield. acs.orgfrontiersin.org
Asymmetric C-H Functionalization Direct conversion of C-H bonds into new bonds (e.g., C-C, C-N) with stereochemical control.Design of chiral ligands that enable transition metals to selectively functionalize otherwise inert C-H bonds, offering novel synthetic shortcuts. mdpi.com

These advancements provide a sophisticated toolkit that can be applied to tackle the specific synthetic challenges associated with this compound.

Future Prospects for this compound in Novel Synthetic Methodologies, Asymmetric Catalysis, and Functional Material Design

The future utility of this compound is intrinsically linked to the application of these emerging trends, both in its own synthesis and its potential use as a valuable chemical tool.

Novel Synthetic Methodologies: Future efforts to synthesize this compound will likely move beyond classical methods. The direct, asymmetric reductive amination of 2'-acetonaphthone with methylamine using engineered imine reductases (IREDs) or amine dehydrogenases (AmDHs) presents a highly attractive, green, and efficient strategy. researchgate.net Alternatively, selective enzymatic N-methylation of the parent primary amine could provide a viable route, circumventing the problem of over-methylation seen in conventional chemical methods.

Asymmetric Catalysis: The unique structural features of this compound—a stereogenic center adjacent to a bulky naphthyl group and an N-methyl substituent—make it a compelling candidate for applications in asymmetric catalysis.

Chiral Ligand: It could serve as a bidentate or monodentate chiral ligand for transition metals in reactions such as asymmetric hydrogenation or C-C and C-N cross-coupling. numberanalytics.comresearchgate.net The steric and electronic properties conferred by the N-methyl and naphthyl groups could create a unique chiral pocket, potentially leading to high levels of enantioselectivity for specific substrate classes.

Organocatalyst: As a chiral secondary amine, it could function as an organocatalyst for reactions proceeding through enamine or iminium ion intermediates, complementing the existing library of widely used catalysts. rsc.org

Functional Material Design: There is significant potential for incorporating this compound into advanced functional materials.

Chiral Polymers and MOFs: It could be used as a chiral monomer in polymerization or as a building block for creating chiral Metal-Organic Frameworks (MOFs). rsc.orgmdpi.com Such materials could be applied as heterogeneous catalysts, in chiral separations (e.g., as a chiral stationary phase for HPLC), or for enantioselective sensing.

Surface Modification: Analogous to its primary amine counterpart, it could be used to modify the surface of heterogeneous catalysts (e.g., platinum nanoparticles) to induce enantioselectivity in hydrogenation reactions. nih.govnsf.gov The N-methyl group could alter the adsorption geometry and interaction with the metal surface, potentially leading to different selectivity profiles compared to the primary amine. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.